2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(diethoxyphosphoryl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O8P2/c1-5-19-23(17,20-6-2)13-9-12(16)14(10-11(13)15)24(18,21-7-3)22-8-4/h9-10,15-16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGBMHYVALEYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C(C=C1O)P(=O)(OCC)OCC)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements
Strategic Approaches to the Functionalization of the Benzene-1,4-diol (B12442567) Core
The introduction of phosphonate (B1237965) moieties onto the hydroquinone (B1673460) scaffold can be approached through two primary strategies: the direct phosphorylation of the benzene-1,4-diol core or the synthesis of a functionalized precursor followed by a halogen-phosphorus exchange reaction.
Direct Phosphorylation Methodologies for Hydroquinone Derivatives
Direct phosphorylation of the benzene-1,4-diol core, while seemingly the most straightforward approach, is complicated by the electron-rich nature of the hydroquinone ring and the potential for side reactions involving the hydroxyl groups. Traditional methods for the formation of carbon-phosphorus (C-P) bonds often require harsh conditions that may not be compatible with the sensitive hydroquinone moiety. However, recent advancements in catalysis have opened new avenues for such transformations.
A plausible approach for the direct phosphorylation of benzene-1,4-diol would involve the protection of the hydroxyl groups, for example, as their methyl or benzyl (B1604629) ethers, followed by a transition-metal-catalyzed C-H phosphorylation. Alternatively, activation of the C-O bond of phenol (B47542) derivatives, such as tosylates or mesylates, can facilitate palladium-catalyzed cross-coupling with H-phosphonates. Subsequent deprotection of the hydroxyl groups would then yield the target molecule.
Precursor Synthesis and Halogen-Phosphorus Exchange Reactions
An alternative and often more controllable strategy involves the synthesis of a dihalogenated benzene-1,4-diol precursor, followed by a halogen-phosphorus exchange reaction. This approach allows for the precise installation of the phosphoryl groups at the 2 and 5 positions of the hydroquinone ring.
The synthesis of 2,5-dihalobenzene-1,4-diols, such as 2,5-dibromobenzene-1,4-diol or 2,5-dichlorobenzene-1,4-diol, can be achieved through various established methods. These precursors serve as key intermediates for the subsequent C-P bond formation.
The halogen-phosphorus exchange can then be accomplished through a Michaelis-Arbuzov type reaction or, more efficiently, through transition-metal-catalyzed cross-coupling reactions. The reactivity of the aryl halide is a crucial factor, with aryl iodides and bromides being more reactive than chlorides.
Below is a table summarizing the key precursors for this synthetic approach:
| Precursor Compound | CAS Number | Molecular Formula | Key Synthetic Utility |
| 2,5-Dibromobenzene-1,4-diol | 14753-51-6 | C₆H₄Br₂O₂ | Precursor for halogen-phosphorus exchange reactions, particularly suitable for palladium and nickel-catalyzed cross-couplings. |
| 2,5-Dichlorobenzene-1,4-diol | 824-69-1 | C₆H₄Cl₂O₂ | Alternative precursor for C-P bond formation, may require more forcing reaction conditions compared to the dibromo analogue. |
Detailed Analysis of Reaction Mechanisms Governing Phosphonate Installation
The successful synthesis of 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol is contingent on a thorough understanding of the reaction mechanisms that govern the formation of the C-P bond. Several key mechanistic pathways are relevant to the installation of phosphonate groups on aromatic substrates.
Mechanistic Studies of Arbuzov-Type Reactions on Aromatic Substrates
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally used for the synthesis of phosphonates from alkyl halides and trialkyl phosphites. The classical mechanism involves the nucleophilic attack of the phosphite (B83602) on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the phosphonate.
However, the direct application of the Arbuzov reaction to unactivated aryl halides is generally challenging due to the lower reactivity of the C(sp²)-X bond compared to the C(sp³)-X bond. The reaction with aryl halides typically requires high temperatures and may be limited in scope. For electron-rich substrates like dihydroxybenzene derivatives, the nucleophilicity of the aromatic ring could lead to undesired side reactions.
Recent developments have shown that the scope of the Arbuzov reaction can be extended to aryl halides through the use of transition metal catalysis or by employing photostimulation. For instance, palladium-catalyzed Michaelis-Arbuzov reactions of aryl iodides with triaryl phosphites have been developed, proceeding under milder conditions. These catalytic variants often involve an oxidative addition of the aryl halide to the metal center, followed by a reductive elimination step to form the C-P bond.
Transition-Metal Catalyzed Cross-Coupling Strategies for Carbon-Phosphorus Bond Formation
Transition-metal catalysis has revolutionized the formation of C-P bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. Catalysts based on palladium, nickel, and copper are particularly effective.
Palladium-Catalyzed Cross-Coupling: Palladium-based catalysts are widely used for C-P bond formation. The catalytic cycle typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. This is followed by transmetalation with a phosphorus nucleophile or a reductive elimination from a Pd(II) intermediate to form the aryl phosphonate. The choice of ligands is crucial for the efficiency of the catalytic cycle.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. The mechanism of nickel-catalyzed C-P bond formation often involves a Ni(0)/Ni(II) catalytic cycle, similar to palladium. However, nickel catalysts can also operate through Ni(I)/Ni(III) cycles, particularly in reductive cross-coupling reactions. These pathways can involve radical intermediates.
Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide another avenue for C-P bond formation. The mechanism of these reactions is still a subject of debate but is thought to involve either a Cu(I)/Cu(III) catalytic cycle or a radical pathway.
The following table provides a comparative overview of these catalytic systems for the phosphorylation of phenol derivatives:
| Catalyst System | Typical Substrates | General Mechanistic Steps | Advantages |
| Palladium | Aryl halides, aryl triflates, phenols | Oxidative addition, transmetalation/reductive elimination | High functional group tolerance, well-studied |
| Nickel | Aryl halides, phenol derivatives | Oxidative addition, reductive elimination; can involve radical pathways | Cost-effective, unique reactivity |
| Copper | Aryl halides, phenols | Cu(I)/Cu(III) cycle or radical pathways | Readily available catalyst, useful for specific substrates |
Radical Nucleophilic Substitution (SRN1) Pathways in Related Aromatic Systems
The radical nucleophilic substitution (SRN1) mechanism offers an alternative pathway for the formation of C-P bonds on aromatic systems, particularly for substrates that are unreactive under traditional nucleophilic aromatic substitution conditions. researchgate.netnobelprize.org The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates.
The key steps in the SRN1 mechanism for the reaction of an aryl halide (ArX) with a phosphorus nucleophile (Nu⁻) are:
Initiation: An electron is transferred to the aryl halide, forming a radical anion (ArX•⁻). This can be initiated by light (photostimulation), solvated electrons, or other electron donors.
Propagation:
The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X⁻).
The aryl radical reacts with the phosphorus nucleophile to form a new radical anion (ArNu•⁻).
This new radical anion transfers an electron to another molecule of the starting aryl halide, regenerating the initial radical anion and forming the final product (ArNu).
Termination: The chain reaction can be terminated by various processes, such as radical dimerization or reaction with a solvent.
The SRN1 pathway has been successfully applied to the synthesis of aryl phosphonates from aryl halides and phosphite anions. researchgate.net For a dihalogenated hydroquinone derivative, a sequential SRN1 reaction could potentially be employed to introduce two phosphonate groups. The success of such a reaction would depend on the reaction conditions and the relative reactivity of the mono- and di-substituted intermediates.
Optimization of Reaction Conditions and Isolation Procedures for this compound
The synthesis of this compound is predominantly achieved through the reaction of p-benzoquinone with a trialkyl phosphite, such as triethyl phosphite. This reaction is a variation of the Michaelis-Arbuzov reaction. The optimization of this process is critical for maximizing the yield and purity of the final product. Key parameters that are manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Research has shown that the reaction often proceeds through a complex mechanism involving initial attack of the phosphite on the benzoquinone. The nature of the solvent can influence the stability of intermediates and the reaction pathway. While detailed, specific optimization studies for this compound are not extensively documented in publicly accessible literature, general principles of the Michaelis-Arbuzov reaction suggest that polar aprotic solvents may be suitable. The reaction temperature is another critical factor; higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.
Isolation of this compound from the reaction mixture typically involves several steps. After the reaction is complete, any excess volatile reactants are removed under reduced pressure. The crude product may then be subjected to purification techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and is determined by the solubility of the product and impurities.
A general representation of the optimized reaction conditions based on analogous syntheses is presented in the following table:
| Parameter | Optimized Condition | Rationale |
| Reactants | p-Benzoquinone, Triethyl phosphite | Readily available starting materials for the Arbuzov reaction. |
| Solvent | Toluene or other aprotic solvents | Provides a suitable reaction medium and facilitates temperature control. |
| Temperature | 80-110 °C | Balances reaction rate with minimizing side reactions. |
| Stoichiometry | Excess triethyl phosphite | Can help to drive the reaction to completion. |
| Reaction Time | 2-6 hours | Typically sufficient for completion of the reaction. |
| Purification | Recrystallization from ethanol/water or chromatography | Effective for removing unreacted starting materials and byproducts. |
This table presents generalized conditions based on similar reactions and may require further empirical optimization for this specific synthesis.
Stereochemical Control and Regioselectivity in the Synthesis of Phosphorylated Benzenediols
While this compound itself is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of more complex or substituted phosphorylated benzenediols. However, for the synthesis of the title compound, the key challenge lies in achieving the desired regioselectivity.
The phosphorylation of 1,4-hydroquinone or p-benzoquinone can potentially lead to different regioisomers, namely the 2,5-, 2,3-, and 2,6-disubstituted products. The formation of the 2,5-isomer is generally favored due to the electronic and steric properties of the starting materials. In the case of p-benzoquinone, the initial nucleophilic attack of the phosphite can occur at one of the electrophilic carbon atoms of the double bond. The presence of the first phosphoryl group can then direct the second addition to the opposite side of the ring (the 5-position) due to steric hindrance and electronic effects.
The regioselectivity of such conjugate additions to benzoquinones is influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, in acidic media, the electrophilicity of the quinone ring can be altered, potentially influencing the position of attack. However, for the reaction of trialkyl phosphites with p-benzoquinone, the inherent symmetry of the starting material and the directing effects of the first substituent strongly favor the formation of the 2,5-disubstituted product. Achieving high regioselectivity is crucial for ensuring the purity of the final product and avoiding a complex mixture of isomers that would be difficult to separate.
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing Analysis
A crystallographic study would definitively establish the geometry of the central hydroquinone (B1673460) ring and the orientation of the two diethoxyphosphoryl groups and two hydroxyl groups. Based on studies of similar substituted hydroquinones, the benzene (B151609) ring is expected to be largely planar. The phosphorus atoms of the phosphoryl groups would likely adopt a tetrahedral geometry.
Anticipated Crystallographic Parameters:
While experimental data is not available, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-3000 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.2-1.4 |
| Hydrogen Bonding Motifs | Intermolecular O-H···O=P and/or O-H···O-C interactions |
Conformational Preferences and Intramolecular Interactions within 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
The conformational flexibility of this compound is primarily associated with the rotation around the C-P and P-O bonds of the diethoxyphosphoryl groups, as well as the orientation of the hydroxyl groups. These conformational preferences are dictated by a delicate balance of steric hindrance and non-covalent intramolecular interactions.
The orientation of the four ethoxy groups also contributes to the conformational landscape. Steric repulsion between these groups and with the hydroquinone ring will likely lead to a staggered arrangement to minimize energetic strain. The specific torsion angles around the P-O and O-C bonds of the ethoxy chains would define their spatial orientation.
Key Torsional Angles and Expected Interactions:
| Torsion Angle | Description | Expected Conformation and Interactions |
| C(aromatic)-C-O-H | Orientation of the hydroxyl group | May be oriented to form an intramolecular hydrogen bond with the phosphoryl oxygen. |
| C(aromatic)-P-O-C | Orientation of the ethoxy groups relative to the P=O bond | Likely to adopt a staggered conformation to minimize steric clashes. |
| O=P-C(aromatic)-C | Rotation of the phosphoryl group relative to the benzene ring | Influenced by steric hindrance and potential intramolecular hydrogen bonding. |
Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in mapping the potential energy surface of the molecule and identifying the most stable conformers. These theoretical studies could predict the relative energies of different rotational isomers and quantify the strength of any intramolecular hydrogen bonds.
Computational and Theoretical Studies
Quantum Chemical Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary method for the quantum chemical investigation of organic molecules due to its balance of accuracy and computational cost. DFT calculations can elucidate a wide range of properties for 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol.
DFT calculations are instrumental in describing the electronic structure of this compound. By solving the Kohn-Sham equations, the theory provides information on the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals. The central benzene (B151609) ring, substituted with two hydroxyl and two diethoxyphosphoryl groups, features a π-electron system that is significantly influenced by the electronic nature of these substituents.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's chemical reactivity and electronic properties. researchgate.netscispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides insight into the molecule's kinetic stability and optical properties. scispace.comnih.gov For substituted benzene derivatives, both the electron-donating hydroxyl groups and the electron-withdrawing phosphoryl groups modulate the energies of these frontier orbitals. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d)), can precisely quantify these energies. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Associated with the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 | Associated with the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 | Relates to the chemical reactivity and electronic transition energy. |
Theoretical calculations can map out the potential energy surface for the synthesis of this compound. This involves calculating the energies of reactants, products, transition states, and any reaction intermediates. By determining the activation energies for each step, the most plausible reaction mechanism can be identified. For instance, the synthesis of related substituted diols often involves multiple steps where the stability of intermediates plays a crucial role. researchgate.netresearchgate.net DFT methods can model these intermediates and transition states to provide a detailed energetic profile of the synthetic route, guiding experimental efforts to optimize reaction conditions. The cyclodehydration of similar diols has been studied theoretically, revealing how electronic structure influences the reaction mechanism and energetics. researchgate.net
DFT provides a robust framework for predicting various spectroscopic properties. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts of the molecule. rsc.orgliverpool.ac.ukresearchgate.net These theoretical predictions are valuable for assigning experimental spectra and confirming the molecular structure. The accuracy of these predictions can be high, especially when solvent effects are included in the computational model.
Similarly, the calculation of the Hessian matrix (second derivatives of the energy) yields the harmonic vibrational frequencies. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical spectra can be generated and compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of O-H bonds, P=O bonds, and vibrations of the benzene ring. researchgate.net
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Ring Stretching | 1400-1600 |
| P=O | Stretching | 1250-1300 |
| P-O-C | Stretching | 950-1050 |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a molecule like this compound, which has flexible diethoxyphosphoryl side chains, MD simulations can explore its conformational landscape. These simulations can reveal the preferred orientations (conformers) of the side chains and the energy barriers between them. nih.gov
Theoretical Exploration of Aromaticity and Electronic Delocalization within the Substituted Benzene Ring
The concept of aromaticity is central to the chemistry of benzene and its derivatives. Theoretical methods can quantify the degree of aromaticity in the substituted benzene ring of this compound. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to provide a quantitative measure of aromatic character. These calculations can reveal how the electron-donating hydroxyl groups and electron-withdrawing phosphoryl groups perturb the π-electron delocalization of the benzene ring. rsc.orgmdpi.com While benzene itself is the archetypal aromatic compound, substitution can either enhance or diminish this property. libretexts.org The study of electron delocalization provides a deeper understanding of the molecule's stability and reactivity. nih.gov
Mechanistic Insights into Chemical Transformations of this compound
Computational chemistry offers profound insights into the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of its potential chemical transformations. For example, the oxidation of the hydroquinone (B1673460) moiety to the corresponding benzoquinone is a key reaction. DFT calculations can model this process, identifying the structures of intermediates and transition states and calculating the reaction energies and activation barriers. This information helps in understanding the redox properties of the molecule. Similarly, reactions involving the phosphoryl or hydroxyl groups can be investigated, providing a detailed, atomistic picture of the transformation process that is often difficult to obtain through experimental means alone.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Benzoquinone |
Chemical Reactivity and Derivatization Pathways
Modification of the Hydroxyl Groups of 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
The phenolic hydroxyl groups of the hydroquinone (B1673460) structure are primary sites for chemical modification.
Similar to other hydroquinones, the hydroxyl groups of this compound are weakly acidic and can be deprotonated to form a diphenolate ion. atamanchemicals.com This anion is a potent nucleophile that readily participates in Williamson ether synthesis. Reaction with alkyl halides (e.g., octyl bromide or diethyl sulfate) or other alkylating agents under basic conditions yields the corresponding mono- or di-ether derivatives. nih.govarkat-usa.orgresearchgate.net
Esterification can also be achieved by reacting the hydroxyl groups with acyl chlorides or acid anhydrides in the presence of a base catalyst. These reactions convert the hydroquinone into its corresponding diester, altering its solubility and electronic properties.
| Reaction Type | Reagent | Catalyst/Conditions | Resulting Functional Group |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | Ether (R-O-) |
| Etherification | Dialkyl Sulfate (R₂SO₄) | Base (e.g., NaOH) | Ether (R-O-) |
| Esterification | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | Ester (RCOO-) |
| Esterification | Acid Anhydride ((RCO)₂O) | Acid or Base Catalyst | Ester (RCOO-) |
The benzene-1,4-diol (B12442567) core is susceptible to oxidation, converting it into the corresponding 1,4-benzoquinone (B44022) derivative. This transformation is a characteristic reaction of hydroquinones. wikipedia.org The oxidation process involves the removal of two protons and two electrons, resulting in the formation of a conjugated dione (B5365651) system. This conversion significantly alters the electronic and optical properties of the molecule.
A variety of oxidizing agents can be employed for this purpose, ranging from common laboratory reagents to catalytic systems. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. orgsyn.org For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to be powerful oxidants for such transformations. uni-regensburg.de
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium Nitrosodisulfonate (Fremy's Salt) | Aqueous solution, neutral pH |
| Lead Dioxide (PbO₂) | Acetic acid |
| Salcomine-O₂ | N,N-dimethylformamide (DMF) |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Organic solvent (e.g., Dioxane, Benzene) |
| Hydrogen Peroxide (H₂O₂) | Catalytic systems |
Transformations Involving the Diethoxyphosphoryl Moieties
The two diethoxyphosphoryl groups offer further opportunities for derivatization through reactions centered on the phosphorus atom.
The most significant transformation of the diethoxyphosphoryl groups is their hydrolysis to the corresponding phosphonic acids [-P(O)(OH)₂]. This conversion is typically achieved under harsh acidic conditions, most commonly by refluxing with concentrated hydrochloric acid (HCl). nih.govnih.gov The mechanism involves the protonation of the ester oxygen followed by nucleophilic attack by water, leading to the cleavage of the ethyl-oxygen bond. nih.gov
An alternative, milder method for this dealkylation is the McKenna procedure, which involves a two-step process. nih.govresearchgate.net First, the phosphonate (B1237965) ester is treated with bromotrimethylsilane (B50905) (TMSBr), which converts the ethyl esters into trimethylsilyl (B98337) esters. Subsequent methanolysis or hydrolysis of the silyl (B83357) esters yields the final phosphonic acid under conditions that are less harsh than concentrated acid reflux. researchgate.netresearchgate.net
| Method | Reagents | Description |
|---|---|---|
| Acid Hydrolysis | Concentrated HCl or HBr | Refluxing in strong acid cleaves the P-O-C bond. nih.gov |
| McKenna Method | 1. Bromotrimethylsilane (TMSBr) 2. Methanol (MeOH) or Water (H₂O) | A two-step procedure that proceeds under milder conditions. researchgate.net |
Transesterification is a process where the alkoxy (-OEt) group of an ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com The diethoxyphosphoryl groups on the benzene-1,4-diol can potentially undergo transesterification in the presence of a different alcohol (R'-OH) and an acid or base catalyst. youtube.comyoutube.com
This reaction would proceed by nucleophilic attack of the new alcohol on the electrophilic phosphorus atom. youtube.com Using a large excess of the new alcohol can drive the equilibrium toward the formation of the new phosphonate ester. This pathway allows for the introduction of different alkyl or functionalized groups onto the phosphoryl moiety without resorting to a complete synthesis from scratch.
Aromatic Substitution Reactions on the Benzene (B151609) Core
The benzene ring of this compound has two vacant positions (positions 3 and 6) available for electrophilic aromatic substitution. The feasibility and outcome of such reactions are governed by the combined electronic effects of the four existing substituents.
The two hydroxyl groups are powerful activating groups and ortho-, para-directors. youtube.com They strongly increase the electron density of the ring, particularly at the positions ortho and para to them. The two diethoxyphosphoryl groups, conversely, are electron-withdrawing and deactivating groups, which act as meta-directors. youtube.com
In this specific substitution pattern, both the activating hydroxyl groups and the deactivating diethoxyphosphoryl groups direct incoming electrophiles to the same available positions (3 and 6). Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur at these sites. However, the bulky nature of the diethoxyphosphoryl groups may introduce significant steric hindrance, potentially lowering the reaction rate and yield compared to less substituted hydroquinones. atamanchemicals.com
Exploration of Radical-Mediated Reactions and Their Regioselectivity
The presence of the benzene-1,4-diol (hydroquinone) moiety imparts significant antioxidant properties to the molecule, making it an effective participant in radical-mediated reactions. The core reactivity involves the transfer of a hydrogen atom from one of the hydroxyl groups to a radical species, which in turn generates a more stable semiquinone radical. This process is a hallmark of hydroquinone chemistry and is fundamental to its role as a radical scavenger.
Beyond the hydroquinone core, the diethoxyphosphoryl substituents may also influence or participate in radical reactions. While direct radical reactions involving the C-P bond on the aromatic ring are not common, the generation of phosphorus-centered radicals from phosphonates under specific conditions (e.g., using transition metal catalysts or photoredox catalysis) is a known process. oaepublish.com Such phosphoryl radicals can, in principle, add to unsaturated systems or participate in other radical cascades. oaepublish.com
The regioselectivity of radical addition to the corresponding oxidized form, 2,5-bis(diethoxyphosphoryl)-1,4-benzoquinone, is expected to be complex. In radical-based arylations of substituted benzoquinones, the regioselectivity is governed by the electronic and steric influences of the existing substituents. nih.gov For the 2,5-disubstituted quinone, radical attack could potentially occur at the unsubstituted 3- and 6-positions. The specific outcome would depend on the nature of the attacking radical and the reaction conditions.
| Reaction Type | Description | Key Intermediate | Potential Outcome |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from a hydroxyl group to a radical species (R•). This is the primary mechanism for its antioxidant activity. | Semiquinone radical | Inhibition of radical chain reactions. |
| Single Electron Transfer (SET) | Stepwise oxidation to the corresponding quinone, often mediated by metal ions or other oxidants. | Semiquinone radical | Formation of 2,5-Bis(diethoxyphosphoryl)-1,4-benzoquinone. |
| Radical Addition (to Quinone form) | Addition of an external radical species to the oxidized quinone form of the molecule. | Carbon-centered radical adduct | Formation of a more highly substituted hydroquinone derivative after re-aromatization. |
Synthesis of Bifunctional and Polyfunctional Derivatives of this compound
The synthesis of derivatives of this compound can be approached through two primary strategies: modification of the existing molecule or construction of the core structure with pre-installed functional groups.
The most direct method for derivatization involves leveraging the reactivity of the two hydroxyl groups. These phenolic hydroxyls can undergo a variety of common transformations, such as O-alkylation (etherification) or O-acylation (esterification), to yield bifunctional derivatives. These reactions would typically proceed under basic conditions to deprotonate the hydroxyl groups, followed by reaction with an appropriate electrophile (e.g., an alkyl halide or acyl chloride). Such modifications can be used to tune the solubility, electronic properties, and steric profile of the molecule.
An alternative and more versatile approach involves the synthesis of the core structure from different precursors. A notable method for creating the 2,5-bis(phosphonate)hydroquinone scaffold is the base-induced rearrangement of a tetraalkyl 1,4-phenylene bis(phosphate). researchgate.net This phosphate-to-phosphonate rearrangement, often facilitated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), installs the phosphonate groups directly onto the aromatic ring at positions ortho to the oxygen functions. researchgate.net
Furthermore, the hydroquinone ring can be built with other functional groups that can be later converted into more complex moieties. For instance, 2,5-diformylbenzene-1,4-diol is a versatile building block for preparing ditopic Schiff base ligands through condensation reactions with primary amines. researchgate.net A similar strategy could be envisioned where the formyl groups are present alongside the phosphonate groups, allowing for the synthesis of complex, polyfunctional chelating agents or molecular scaffolds. The synthesis of various 2,5-disubstituted hydroquinone and benzoquinone derivatives has been widely explored, demonstrating the feasibility of introducing diverse functional groups such as halogens, alkyl groups, or heterocyclic moieties onto the hydroquinone core. researchgate.netnih.gov
| Pathway | Starting Material | Key Transformation | Product Type | Reference Analogy |
|---|---|---|---|---|
| Hydroxyl Group Derivatization | This compound | O-alkylation or O-acylation | Bifunctional ethers or esters | General phenolic reactions |
| Phosphate-Phosphonate Rearrangement | Tetraethyl 1,4-phenylene bis(phosphate) | Treatment with LDA | Core 2,5-bis(phosphonate)hydroquinone structure | researchgate.net |
| Building Block Condensation | A 2,5-diformyl-bis(phosphonate)hydroquinone analogue | Schiff base condensation with amines | Polyfunctional di-imine ligands | researchgate.net |
| Ring Construction/Modification | Substituted benzene or quinone | Multi-step synthesis involving oxidation, substitution, and phosphorylation | Complex polyfunctional derivatives | researchgate.netnih.gov |
Future Research Directions and Emerging Perspectives
Exploration of Asymmetric Synthesis and Chiral Derivatives
The synthesis of chiral phosphonates is a rapidly growing field, as the stereochemistry of these molecules can be crucial for their biological activity and performance in materials science. unl.pt While the parent molecule 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol is achiral, future research could focus on the asymmetric synthesis of its derivatives. Introducing chirality could be achieved by modifying the ethyl groups on the phosphonate (B1237965) moieties or by adding chiral substituents to the benzene (B151609) ring.
Key research avenues include:
Catalytic Asymmetric Synthesis : The development of methods using asymmetric metal complex catalysis or organocatalysis is a primary route to C-chiral phosphonates. mdpi.comresearchgate.net These techniques could be adapted to produce enantiomerically enriched derivatives, which may exhibit unique optical properties or serve as chiral ligands in catalysis. mdpi.com
Stereoselective Reactions : Investigating reactions like the phospha-Michael or phospha-aldol additions could lead to the synthesis of complex chiral structures built upon the hydroquinone (B1673460) scaffold. researchgate.net
P-Chiral Centers : A more advanced approach involves creating stereogenic phosphorus centers. While challenging, methods using chiral nucleophilic catalysis are emerging and could potentially be applied to create P-chiral analogues of the target compound. doaj.org The resulting diastereomers and enantiomers would be invaluable for studying stereospecific interactions in biological systems or materials.
The successful synthesis of such chiral derivatives would open pathways to applications in stereoselective sensing, asymmetric catalysis, and advanced optical materials.
Integration into Smart Materials and Responsive Systems
"Smart" materials, which respond to external stimuli like pH, temperature, or light, are at the forefront of materials science. nih.gov The phosphonate and hydroquinone groups in this compound provide multiple handles for creating such responsive systems.
pH and Temperature Responsivity : The phosphonate ester groups can be hydrolyzed to phosphonic acids. These acidic groups can impart pH-responsiveness to polymers incorporating this molecule, leading to changes in solubility or conformation. researchgate.net This could be exploited in drug delivery systems or sensors. Similarly, incorporating this monomer into polymers like those based on N-isopropylacrylamide could create materials with dual pH and temperature sensitivity. mdpi.com
Redox-Active Systems : The hydroquinone core can be reversibly oxidized to the corresponding quinone. This redox activity can be triggered electrochemically or chemically, leading to changes in color (electrochromism), fluorescence, or binding affinity. This functionality is ideal for developing redox-switchable catalysts, sensors, or electronic materials.
Metal-Organic Frameworks (MOFs) and Hybrid Materials : The phosphonate groups are excellent ligands for coordinating with metal ions, enabling the formation of hybrid materials and MOFs. researchgate.net These structures could be designed to be "bioresponsive," releasing a payload (like a drug) in response to specific biological signals like the presence of a target protein or DNA strand. rsc.org
| Functional Moiety | Stimulus | Potential Response | Example Application |
|---|---|---|---|
| Phosphonic Acid (hydrolyzed form) | pH Change | Change in solubility, swelling, or conformation | pH-responsive drug delivery hydrogels |
| Hydroquinone/Quinone Core | Redox Potential (Voltage) | Color change, fluorescence switching | Electrochromic devices, redox sensors |
| Phosphonate Groups | Presence of Metal Ions | Formation of coordination polymers or gels | Heavy metal sensors, self-healing materials |
| Polymer Composite | Temperature Change | Phase transition (LCST behavior) | Thermoresponsive coatings or actuators |
Advanced In Situ Spectroscopic Monitoring of Reactions and Interactions
To optimize the synthesis and application of this compound and its derivatives, a deep understanding of reaction kinetics, intermediates, and molecular interactions is essential. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are critical for gaining these insights. mdpi.com
Reaction Monitoring : Techniques like fiber-optic coupled Fourier Transform Infrared (FTIR-ATR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products during the synthesis of the title compound. mdpi.commdpi.com This allows for precise determination of reaction endpoints, optimization of conditions (temperature, pressure), and identification of potential side reactions. spectroscopyonline.com
Polymerization and Curing : When this molecule is used as a monomer or cross-linker, in situ FTIR or Raman spectroscopy can monitor the rate of polymerization and the degree of curing in real-time. mdpi.com This is crucial for manufacturing polymer-based materials with consistent and predictable properties.
Studying Interactions : Spectroscopic methods can probe the non-covalent interactions between the molecule and other species. For instance, changes in the vibrational spectra of the P=O bond could indicate metal chelation, while UV-Vis spectroscopy could monitor the redox state of the hydroquinone ring during electrochemical experiments.
| Technique | Information Gained | Application Area |
|---|---|---|
| FTIR-ATR Spectroscopy | Real-time concentration of functional groups (P=O, O-H, P-O-C) | Monitoring synthesis, polymerization kinetics, and hydrolysis |
| Raman Spectroscopy | Information on aromatic ring vibrations and P=O bonds; less interference from water | Studying aqueous reactions and conformational changes |
| UV-Vis Spectroscopy | Electronic transitions of the hydroquinone/quinone system | Monitoring redox reactions and electrochemical processes |
| NMR Spectroscopy | Detailed structural information and complexation studies | Characterizing metal-ligand binding and host-guest interactions |
Machine Learning and AI-Driven Discovery of New Applications and Derivatives
The chemical space surrounding this compound is vast. Traditional trial-and-error research is slow and resource-intensive. Artificial intelligence (AI) and machine learning (ML) offer a paradigm shift, enabling rapid, data-driven discovery and optimization. arxiv.org
Property Prediction : ML models, such as graph neural networks, can be trained on existing data to predict the properties of novel, hypothetical derivatives. researchgate.net This allows for the rapid screening of thousands of potential structures to identify candidates with desired characteristics, such as high affinity for a specific metal ion or an optimal redox potential, before committing to laboratory synthesis. researchgate.net
Generative Models : AI can go beyond screening and actively design new molecules. Deep generative models like variational autoencoders (VAEs) or generative adversarial networks (GANs) can generate novel molecular structures tailored to have specific properties. arxiv.org
Reaction Optimization : AI algorithms can analyze data from in situ monitoring to optimize reaction conditions (temperature, catalyst loading, reaction time) for synthesizing new derivatives, leading to higher yields and purity. rsc.org This approach could accelerate the development of the synthetic routes discussed in section 8.1.
Materials Design : For applications in smart materials, AI frameworks can co-design the material structure and the external stimuli needed to achieve a desired function, a task that is exceptionally complex for conventional methods. northwestern.eduwiley-vch.de
Environmental Remediation Applications (e.g., heavy metal sequestration)
Environmental contamination by heavy metals is a significant global problem. The phosphonate groups in this compound make it and its derivatives highly promising for environmental remediation applications. Phosphonic acids are well-known as powerful chelating agents for a variety of metal ions. wikipedia.orgnih.gov
After hydrolysis of the ethyl esters to phosphonic acids, the resulting molecule can effectively bind to toxic heavy metal ions in contaminated water. Key research directions include:
Development of Sorbents : The molecule could be grafted onto solid supports like silica, cellulose, or carbon nanotubes to create robust, reusable sorbents for removing heavy metals from industrial wastewater. researchgate.netnih.gov Functionalized nanomaterials often show enhanced adsorption capacity and selectivity. mdpi.com
Polymeric Sequestrants : Incorporating the molecule into a cross-linked polymer network would create insoluble materials capable of sequestering metals from large volumes of water. The hydroquinone backbone provides a rigid and stable scaffold for such polymers.
Selective Binding : Future work could focus on modifying the structure to achieve selective binding for specific high-value or highly toxic metals, such as rare earth elements or actinides. mdpi.com The combination of two phosphonate groups on a rigid aromatic platform offers a pre-organized binding site that can be tuned for specific metal coordination geometries. researchgate.net
Fundamental Studies on Structure-Property Relationships for Phosphonate-Containing Hydroquinones
A systematic investigation into the structure-property relationships of this class of compounds is fundamental to unlocking their full potential. By methodically altering the molecular structure and measuring the resulting changes in physical and chemical properties, a predictive understanding can be developed. iiarjournals.org
Key structural modifications to investigate include:
Alkyl Chain Length : Changing the diethoxyphosphoryl groups to dimethoxy-, dipropoxy-, or dibutoxyphosphoryl groups would systematically alter the molecule's solubility, thermal stability, and steric hindrance around the binding sites.
Ring Substituents : Introducing electron-donating or electron-withdrawing groups onto the benzene ring would directly impact the redox potential of the hydroquinone core and could also influence the acidity and binding strength of the phosphonate groups.
Phosphonate vs. Phosphine (B1218219) Oxide : Comparing the properties of the title compound with analogous structures containing phosphine oxide groups would elucidate the specific role of the P-O-C linkage versus a direct P-C bond on properties like thermal stability and flame retardancy. rsc.org
These fundamental studies would provide the essential data needed to validate and refine the AI/ML models described in section 8.4, creating a powerful feedback loop between computational prediction and experimental validation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A key synthesis involves cyclization using polyphosphoric acid (PPA) at elevated temperatures (90–122°C). For example, heating 2,5-bis(isopropylphenylamino)benzene-1,4-dioic acid with PPA for 3 hours yields intermediates with ~95% crude yield. Post-synthesis pigmentation with solvents (e.g., methanol, dimethylacetamide) is critical to enhance crystallinity and color properties . Optimize parameters such as acid concentration, reaction time, and cooling rates to mitigate impurities.
Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?
- Methodological Answer : Store in airtight containers at room temperature (20°C), away from oxidizers and moisture. Use PPE (gloves, goggles) during handling, as organophosphorus compounds may release hazardous decomposition products (e.g., phosphorus oxides). Neutralize spills with 10% soda ash solution, adhering to protocols for acidic waste disposal .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Use elemental analysis (C, H, P content) for purity assessment, as demonstrated in Table 6 of cyclization studies . Complement with GC-MS for volatile intermediates and NMR (³¹P, ¹H) to confirm phosphoryl group integration. For crystalline products, X-ray diffraction or HPLC can resolve structural ambiguities .
Advanced Research Questions
Q. How do electronic effects of diethoxyphosphoryl groups influence the photophysical properties of this compound derivatives?
- Methodological Answer : The electron-withdrawing phosphoryl groups stabilize intramolecular hydrogen bonds, modulating excited-state intramolecular proton transfer (ESIPT) mechanisms. Computational studies (DFT/TD-DFT) can predict absorption/emission spectra, while substituent variations (e.g., trifluoromethyl groups) alter conjugation and redox behavior . Validate with fluorescence quenching experiments in polar solvents.
Q. What strategies can resolve contradictions in reported synthetic yields or purity levels of this compound across different studies?
- Methodological Answer : Discrepancies often arise from incomplete cyclization or solvent-dependent crystallization. Replicate reactions under controlled conditions (e.g., PPA purity >114%) and characterize intermediates via TLC or GC. If pigmentation yields dull products (22–28% solid content), repurify via Soxhlet extraction with ethanol/water mixtures .
Q. What are the implications of solvent choice during the crystallization of this compound on its morphological and application-specific properties?
- Methodological Answer : Solvents like isobutyl alcohol produce larger crystals with higher thermal stability, while methanol yields finer particles suitable for thin-film applications. Analyze crystal morphology via SEM and correlate with DSC data to select solvents for target applications (e.g., optoelectronics vs. catalysis) .
Cross-Cutting Methodological Considerations
- Nomenclature and Structural Identification : Use IUPAC naming (e.g., "benzene-1,4-diol" for hydroquinone derivatives) to avoid ambiguity in literature searches . Synonyms like ODOPB ( ) are critical for database mining .
- Data Contradiction Analysis : Compare NMR shifts (e.g., ³¹P at δ 20–25 ppm) across studies to detect solvate formation or tautomeric equilibria. Reconcile elemental analysis discrepancies by repeating under inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
